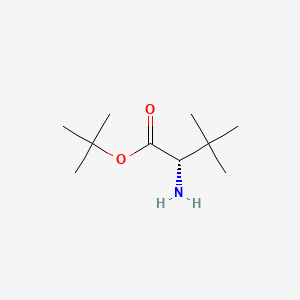

tert-butyl 3-methyl-L-valinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

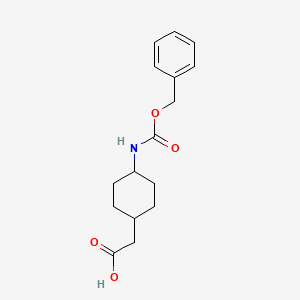

Tert-butyl 3-methyl-L-valinate is a chemical compound that belongs to the class of amino acid derivatives. It has been widely used in scientific research as a building block for the synthesis of various biologically active molecules.

科学的研究の応用

Chemical Synthesis

The tert-butyl group is often used in chemical synthesis due to its steric properties and ease of removal. H-Tle-OtBu can be utilized in the synthesis of complex molecules, where the tert-butyl group serves as a protective group for the amino functionality. This is particularly useful in the synthesis of peptides and other bioactive molecules where selective deprotection is required .

Biological Studies

The unique structure of H-Tle-OtBu allows it to be involved in biosynthetic pathways. It can be used to study enzyme-catalyzed reactions where the tert-butyl group’s steric hindrance affects the reaction mechanism. This can provide insights into enzyme specificity and the development of enzyme inhibitors .

Material Science

In material science, H-Tle-OtBu can be incorporated into polymers to modify their physical properties. The bulky tert-butyl group can increase the rigidity of polymers, which is beneficial for creating materials with specific mechanical strengths or thermal resistances.

Medicinal Chemistry

H-Tle-OtBu is valuable in medicinal chemistry for the development of pharmaceuticals. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and stability, and can also affect the drug’s interaction with biological targets .

Environmental Chemistry

The tert-butyl group’s reactivity pattern can be exploited in environmental chemistry for the degradation of pollutants. H-Tle-OtBu could be used to study the breakdown of environmental toxins, contributing to the development of bioremediation strategies .

Catalysis

H-Tle-OtBu can act as a ligand in catalytic systems, influencing the outcome of catalytic reactions. Its steric bulk can affect the selectivity and efficiency of catalytic processes, which is crucial for industrial applications .

Analytical Chemistry

In analytical chemistry, H-Tle-OtBu can be used as a standard or reagent in chromatographic methods. It can help in the quantification and identification of substances within complex mixtures due to its distinct chemical properties .

Bio-based Polymers

The tert-butyl group’s potential in creating high-performance, environmentally friendly polymers is significant. H-Tle-OtBu can be used in the controlled polymerization of renewable vinyl monomers, leading to the development of bio-based polymers with advanced properties.

作用機序

Target of Action

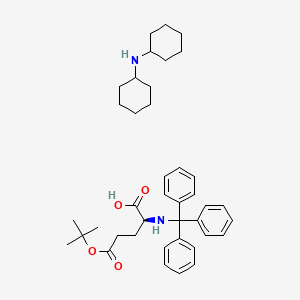

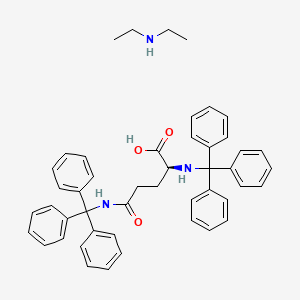

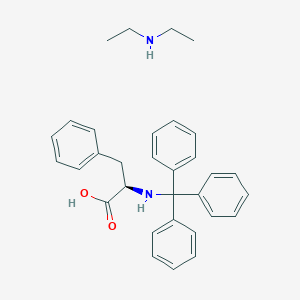

H-Tle-OtBu, also known as tert-butyl (2S)-2-amino-3,3-dimethylbutanoate or tert-butyl 3-methyl-L-valinate, is a complex compound with a variety of potential targets. It is often used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of H-Tle-OtBu are therefore the specific proteins or enzymes that these ADCs or PROTACs are designed to interact with.

Mode of Action

The mode of action of H-Tle-OtBu is primarily through its role as a linker in the formation of ADCs and PROTACs . As a non-cleavable linker, it forms a stable bond between the antibody or PROTAC and the drug molecule, allowing the drug to be specifically delivered to cells expressing the target antigen . The exact interaction with its targets would depend on the specific ADC or PROTAC it is part of.

特性

IUPAC Name |

tert-butyl (2S)-2-amino-3,3-dimethylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7H,11H2,1-6H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZORTGLYQDNMF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460127 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61169-85-5 |

Source

|

| Record name | tert-butyl 3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)